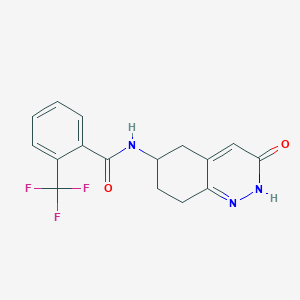

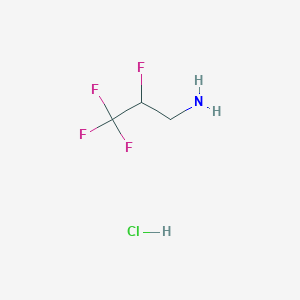

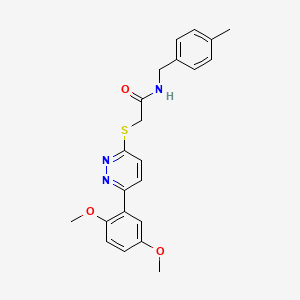

![molecular formula C10H18N2O4 B2615666 (9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid CAS No. 2007916-14-3](/img/structure/B2615666.png)

(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(9aS)-octahydro-1H-pyrido[1,2-a]piperazine” is a type of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxalic acid, also known as ethanedioic acid, is an organic compound with the formula C2H2O4. It’s a colorless crystalline solid that forms a colorless solution in water .

Synthesis Analysis

The synthesis of oxalic acid can be achieved via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex . Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis

The molecular structure of oxalic acid plays a critical role in the closest packing in the structures of the acid and anhydrous and aqueous metal salts . The Co(III)-COOH bonds in the dinuclear hydroxycarbonylcobalt(III) complex can be feasibly photocleaved, leading to the formation of oxalic acid .Chemical Reactions Analysis

In a titration, a carefully measured volume of a solution of known concentration is added to a measured volume of a solution containing a compound whose concentration is to be determined . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical And Chemical Properties Analysis

Oxalic acid is a white crystalline solid that forms a colorless solution in water . It’s freely soluble in water and ethylene glycol, but insoluble in diethyl ether . Piperazine is also freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Applications De Recherche Scientifique

Application in Conducting Polymers

The compound is used in the synthesis of Silica-Polyaniline Nanocomposition. Oxalic acid is used in chemical doping to enhance the conductivity of synthesized by oxidative polymerization method . These nanocomposites are characterized using various techniques such as FTIR and SEM analysis .

Application in Wastewater Treatment

The compound plays a significant role in the efficient degradation of industrial wastewater containing high concentrations of chemical oxygen demand (COD) and ammonia nitrogen (NH3-N). It’s used in the catalytic wet air oxidation (CWAO) of industrial piperazine wastewater for removal .

Application in Crystallography

The compound has been used in the synthesis of new multicomponent solids of 9-ethyladenine and oxalic acid. The salt screening has been performed by mechanochemical and solvent crystallization processes .

Application in Magnetic Materials

The compound has been successfully synthesized under hydrothermal condition and characterized by single crystal X-ray crystallography, powder X-ray diffraction, thermogravimetric analysis, Fourier transform infrared (FTIR) spectroscopy . It exhibits a good 1D magnetism .

Application in Coordination Polymers

A new 4d–4f coordination polymer, [AgGd(pyzc)2(ox)·H2O)] (1) [pyzc = Pyrazine-2-carboxylate, ox = oxalate] has been successfully synthesized under hydrothermal conditions .

Application in Antiferromagnetic Materials

The compound has been used in the synthesis of a new quasi-one-dimensional antiferromagnet CoF2 (H2O)2 (pyrazine) .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLXUBUCSXDDSG-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@@H]2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

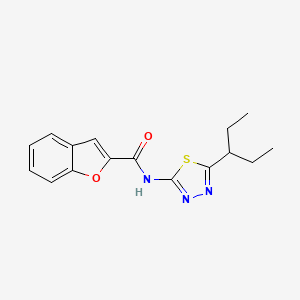

![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)

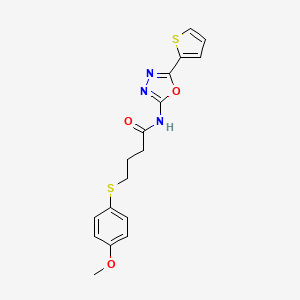

![3-(4-bromophenyl)-8-chloro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2615595.png)

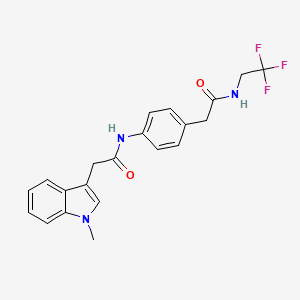

![(E)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2615603.png)

![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)